molecular formula C12H17NO4S B6663641 4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid

4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid

Cat. No.: B6663641
M. Wt: 271.33 g/mol
InChI Key: YFXKOZPWISOQKB-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Amidation Reaction: The final step involves the amidation of the thiophene ring with the butanoic acid derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbutanoic acid: Lacks the thiophene ring, resulting in different chemical properties and biological activities.

    3-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid: Lacks the methoxy group, which can affect its reactivity and interactions.

    4-Methoxy-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

4-Methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is unique due to the presence of both the methoxy and methyl groups along with the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-3-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-18-6-9(8)11(16)13-12(2,7-17-3)4-10(14)15/h5-6H,4,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXKOZPWISOQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC(C)(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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